3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
Properties
IUPAC Name |
3-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c18-10-4-5-12-13(8-10)25-16(20-12)19-9-11-14(21)23-17(24-15(11)22)6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFKXENWNGJSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC4=C(S3)C=C(C=C4)F)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps, starting with the preparation of the benzothiazole core. The fluorinated benzothiazole can be synthesized through the reaction of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions. This intermediate is then coupled with a spirocyclic dioxaspiro undecane derivative through a condensation reaction, often facilitated by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5
Medicinal Chemistry: The compound’s benzothiazole moiety is known for its biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The unique spirocyclic structure could be useful in the design of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study the interactions of fluorinated benzothiazoles with biological targets.
Mechanism of Action
The mechanism of action of 3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
Table 1: Substituent Comparison
- Electronic Effects : The fluorine atom in the target compound acts as an electron-withdrawing group, polarizing the benzothiazole ring, while the thiazole nitrogen provides lone pairs for hydrogen bonding. This contrasts with electron-donating groups (e.g., methoxy in trimethoxybenzylidene derivatives) that increase electron density in the conjugated system .
Key Reaction Steps :
Formation of the spirocyclic Meldrum’s acid core.
Condensation with the amine via aminomethylene bridge formation.
Crystallographic and Supramolecular Features
Table 2: Crystal Data Comparison
- Hydrogen Bonding: The target compound’s NH group likely forms N–H⋯O bonds with the dione oxygen, similar to phenylamino derivatives . The fluorine may participate in weak F⋯S or F⋯H interactions, which are rare in analogous compounds.
- π-Interactions : The benzo[d]thiazole ring could engage in π-π stacking or C–H⋯π interactions, as seen in nitro-substituted derivatives .
Photophysical and Thermal Properties
Table 3: Property Comparison
- UV-Vis Absorption: Electron-withdrawing groups (e.g., NO₂, F) redshift λmax due to enhanced conjugation, as observed in nitro derivatives (λmax = 380 nm) . The target compound’s λmax is predicted to exceed 350 nm.
- Nonlinear Optical (NLO) Properties: HMD shows a moderate NLO response due to charge transfer transitions (π→π* and n→π*) . The fluorine and thiazole groups in the target compound may amplify this via increased polarizability.
Biological Activity
The compound 3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the spirocyclic structure and the introduction of the fluorobenzo[d]thiazole moiety. The overall yield and purity can be optimized through careful control of reaction conditions such as temperature and solvent choice.
Biological Activity Overview
Research indicates that compounds containing the benzothiazole and dioxaspiro frameworks exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives show significant activity against various bacterial strains.
- Anticancer Properties : Some compounds have demonstrated cytotoxic effects on cancer cell lines.
- Anthelmintic Effects : Certain derivatives have been tested for their efficacy against parasitic infections.
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against several bacterial strains. In vitro studies reveal that it exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| Control (Chloramphenicol) | Staphylococcus aureus | 16 µg/mL |
These results indicate that the compound has a promising antimicrobial profile, particularly against Staphylococcus aureus , a common pathogen responsible for various infections.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies involving human cancer cell lines such as HeLa and U87. The findings suggest that it induces cytotoxicity in a dose-dependent manner.
Case Study: Cytotoxicity Assessment
In a recent study, the compound was tested on HeLa cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
| 100 | 20 |
The IC50 value was determined to be approximately 30 µM , indicating significant cytotoxicity at higher concentrations.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interfere with cellular processes such as:
- DNA Synthesis : By inhibiting enzymes involved in DNA replication.
- Protein Synthesis : Affecting ribosomal function.
Further mechanistic studies are warranted to elucidate these pathways fully.
Q & A
Q. What synthetic routes are recommended for synthesizing 3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves cyclization and condensation steps. A plausible route includes reacting a 6-fluorobenzo[d]thiazol-2-amine derivative with a spirocyclic dione precursor. For optimization:
- Solvent Choice : Use anhydrous DMF or ethanol for improved solubility and reaction efficiency, as demonstrated in thiourea syntheses .
- Temperature Control : Reflux conditions (e.g., 4 hours at ~100°C) are critical for cyclization, as seen in analogous benzo[d]thiazol-phenyl thiourea reactions .
- Monitoring : Track progress via TLC and isolate products via crystallization (ethanol is effective for purification) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve the spirocyclic and fluorobenzo[d]thiazole moieties’ spatial arrangement. Mean C–C bond accuracy (0.006 Å) and R-factor thresholds (<0.1) ensure structural validity .
- NMR Spectroscopy : Use - and -NMR to confirm fluorine substitution and aminomethylene linkage integration .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical computational models and experimental spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental X-ray crystallography data (e.g., bond lengths, angles) with Density Functional Theory (DFT)-optimized structures to identify discrepancies .
- Dynamic NMR Studies : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to reconcile static X-ray data with dynamic behavior .
- Error Analysis : Quantify instrumental uncertainties (e.g., crystallographic R-factors) and computational approximations (basis set limitations) .
Q. What mechanistic insights explain the formation of the aminomethylene linkage during synthesis?
- Methodological Answer :
- Intermediate Trapping : Use quenching experiments (e.g., with methanol) to isolate Schiff base intermediates, as seen in analogous thiourea syntheses .
- Kinetic Studies : Monitor reaction progress under varying pH and temperature to identify rate-determining steps (e.g., imine formation vs. cyclization) .
- Isotopic Labeling : Introduce -labeled amines to trace nitrogen migration via MS/MS fragmentation .
Q. What experimental design principles should guide biological activity studies of this compound?
- Methodological Answer :
- Dose-Response Curves : Use a randomized block design with replicates (e.g., 4 replicates per concentration) to assess cytotoxicity or enzyme inhibition .
- Control Groups : Include negative (solvent-only) and positive controls (e.g., known inhibitors) to validate assay reliability .
- Multi-Omics Integration : Pair activity data with transcriptomic/proteomic profiling to identify mechanistic pathways, as suggested in environmental toxicology frameworks .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity results across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-check activity in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
- Solubility Testing : Measure compound solubility in assay buffers (e.g., DMSO vs. aqueous media) to identify precipitation artifacts .
- Statistical Modeling : Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
